3-Methyl-2-hexenoic acid

Catalog No.
S624804
CAS No.
27960-21-0
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-hexenoic acid

Researchers relying on isovaleric acid for axillary malodor studies risk false-positive efficacy data, as it arises from Staphylococcus foot odor rather than Corynebacterium-specific Nα-AGA hydrolysis of glutamine conjugates. 3-Methyl-2-hexenoic acid (3M2H, CAS 27960-21-0) is the definitive substrate for Nα-AGA and the primary OR51B2 agonist, ensuring physiologically relevant deodorant and antimicrobial testing.

  • Specific biomarker for C. striatum Nα-AGA inhibition assays.
  • Gold-standard OR51B2 agonist for fragrance antagonist HTS.
  • High-purity analytical standard for ex vivo malodor models.

CAS Number

27960-21-0

Product Name

3-Methyl-2-hexenoic acid

IUPAC Name

(E)-3-methylhex-2-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+

InChI Key

NTWSIWWJPQHFTO-AATRIKPKSA-N

SMILES

CCCC(=CC(=O)O)C

Synonyms

TRANS-3-METHYL-2-HEXENOIC ACID;3-METHYL-2-HEXENOIC ACID;3-Methyl-2-hexenoic acid (3:1 mixture of E and Z isomers);3-METHYL-2-HEXENOIC ACID (3:1 MIXTURE OF TRANS- AND CIS- ISOMERS);(Z)-3-Methyl-2-hexenoic acid;(E)-3-methylhex-2-enoic acid

Canonical SMILES

CCCC(=CC(=O)O)C

Isomeric SMILES

CCC/C(=C/C(=O)O)/C

The exact mass of the compound 3-Methyl-2-hexenoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. It belongs to the ontological category of short-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 100 mg, 25 g

3-Methyl-2-hexenoic acid (CAS: 27960-21-0) is an unsaturated, branched short-chain C7 fatty acid recognized as the primary odor-active compound in human axillary secretions. In industrial and scientific procurement, it is predominantly sourced as a high-purity analytical standard and biological challenge agent for cosmetic formulation, deodorant efficacy testing, and olfactory receptor screening. Its unique structural profile—specifically the dominant (E)-isomer—makes it an indispensable benchmark for evaluating targeted antimicrobial agents, microbiome-friendly deodorants, and specific olfactory receptor (OR51B2) antagonists [1] [2].

Research Fit

Workflow
E-stereoisomer for sweaty odor & cross-adaptation studies
Selection
Documented human axillary sweat biomarker role
Use Context
Reported antimicrobial activity profile against S. aureus, S. pneumoniae, P. aeruginosa

Substituting 3-methyl-2-hexenoic acid with more common short-chain fatty acids, such as isovaleric acid or standard hexanoic acid, fundamentally compromises deodorant efficacy testing and microbiome research. Isovaleric acid is generated via leucine degradation by Staphylococcus species (characteristic of foot odor), whereas 3M2H is specifically cleaved from glutamine conjugates by the zinc-dependent enzyme Nα-acyl-glutamine aminoacylase (Nα-AGA) expressed by Corynebacterium striatum [1][2]. Consequently, testing next-generation Nα-AGA inhibitors or Corynebacterium-targeted antimicrobials against generic acids yields false-positive efficacy data, as these substitutes bypass the specific enzymatic and olfactory receptor pathways responsible for axillary malodor [2].

Substitution Risk

TMHA (E-isomer)
Generic short-chain fatty acids
Sweaty/cheesy odor profile
Distinctive organoleptic character documented for body odor research
Odor profile may shift to fruity/sweet; not interchangeable for axillary odor models
Established axillary sweat biomarker
10:1 E:Z ratio in males; significant inter-individual variation reported
Lack of documented biomarker role; cannot replicate metabolomic context
Reported antimicrobial spectrum
Activity against S. aureus, S. pneumoniae, P. aeruginosa
Antimicrobial data may be absent; activity profile not guaranteed across analogs

Olfactory Receptor Specificity for Masking Agent Development

3M2H activates the specific olfactory receptor OR51B2 (with perception intensity linked to the L134F variant allele), completely distinct from other cosmetic targets like synthetic musks (e.g., Galaxolide), which bind to OR4D6 [1].

Evidence DimensionOlfactory receptor activation target
Target Compound DataStrictly activates OR51B2
Comparator Or BaselineGalaxolide (activates OR4D6)
Quantified Difference100% divergence in primary receptor target
ConditionsHuman genetic variation and olfactory screening cohorts

Procurement of 3M2H is mandatory for screening targeted OR51B2 antagonists, as generic odorants activate entirely different receptor pathways.

Olfactory detection threshold
Direct head-to-head
E-isomer (TMHA) higher detection threshold
Z-isomer lower detection threshold
Stereoisomer-specific sensory sensitivity; E-isomer needed for controlled odor intensity research
Absolute threshold concentrations not reported; threshold direction confirmed

Nα-AGA Enzymatic Pathway Dependency

The release of 3M2H requires the specific cleavage of N-alpha-3-methyl-2-hexenoyl-L-glutamine by zinc-dependent Nα-AGA from Corynebacterium striatum Ax20, whereas generic comparators like isovaleric acid are produced via simple leucine degradation by Staphylococcus epidermidis [1].

Evidence DimensionBiosynthetic enzyme dependency
Target Compound DataRequires Nα-AGA cleavage
Comparator Or BaselineIsovaleric acid (requires Staphylococcus leucine degradation)
Quantified DifferenceDistinct bacterial and enzymatic origins
ConditionsEx vivo axillary microbiome models

Validating advanced deodorant actives like Gln-carbamate (an Nα-AGA competitive inhibitor) requires 3M2H precursors, as isovaleric acid cannot model this specific inhibition.

Antibacterial activity spectrum
Data to verify
Active against S. aureus, S. pneumoniae, P. aeruginosa (reported; MIC values not provided)
Supports antimicrobial screening context; class-level inference
Source and assay details unavailable; verify before procurement

GC/MS Isomer Resolution and Column Selection

When analyzing 3M2H for cosmetic QA/QC, the (E) and (Z) isomers coelute on standard DB-5ms UI columns, preventing accurate quantification. Switching to a DB-Wax UI column with optimized backflushing achieves full baseline separation of the dominant (E)-isomer from the (Z)-isomer [1].

Evidence DimensionChromatographic isomer resolution
Target Compound DataBaseline separation of E/Z isomers on DB-Wax UI
Comparator Or BaselineCoelution on DB-5ms UI
Quantified DifferenceTransition from unquantifiable coelution to baseline resolution
ConditionsHeadspace SPME GC/MS of simulated sweat medium

Laboratories procuring 3M2H standards must pair them with highly polar wax columns to ensure accurate quantification of the malodor-dominant (E)-isomer.

Axillary odor biomarker role
Reported
TMHA documented principal axillary component; 10:1 E:Z ratio; P=0.009 inter-individual variation
Other SCFAs not established as sweat biomarkers
Required reference standard for body odor metabolomics; model-specific biomarker context
Role validated in human axillary sweat samples; reported group differences

Structural Cross-Adaptation in Fragrance Formulation

Psychophysical studies demonstrate that the perceived magnitude of a 10:1 (E):(Z) mixture of 3M2H is significantly reduced following olfactory adaptation to its structural methyl esters (ME3M2H), proving that structural similarity drives cross-adaptation masking[1].

Evidence DimensionOdor magnitude estimation
Target Compound DataReduced perception post-adaptation to ME3M2H
Comparator Or BaselineUnadapted baseline perception
Quantified DifferenceSignificant reduction in malodor magnitude scores
ConditionsHuman olfactory cross-adaptation trials

3M2H is the exact required challenge agent to validate structural cross-adaptation technologies in commercial fragrance development.

Odor character descriptors
Direct head-to-head
TMHA sweaty, cheesy, fatty, warm
trans-2-Hexenoic acid fruity, sweet, warm
Organoleptic profile determines research model fit; sweaty note essential for axillary odor studies
Descriptive sensory analysis; substitution would alter perceived odor character
Deuterated IS availability
Data to verify
TMHA-d5 commercially listed; no deuterated analog for many other SCFAs
Supports ISTD workflow for quantitative bioanalysis; method-transfer context
Source-based commercial claim; confirm availability and isotopic enrichment
Cross-adaptation selectivity
Direct head-to-head
3M2H + EE3M2H significant cross-adaptation (reduced intensity)
3M2H + EE3M2O / EE3M2P no significant cross-adaptation
Structure-specific effect supports malodor counteraction research; chain-length dependent
Human sensory panel; statistical significance reported

Ex Vivo Deodorant Efficacy Benchmarking

3M2H is utilized as the primary analytical readout in ex vivo models to evaluate the efficacy of non-organohalogen antimicrobials (e.g., farnesol, triethyl citrate) against Corynebacterium striatum, replacing outdated triclosan benchmarks [1].

Targeted Olfactory Receptor (OR51B2) Antagonist Screening

Because 3M2H specifically binds to OR51B2, it is procured as the standard agonist in high-throughput screening assays designed to identify novel fragrance compounds that competitively block malodor perception at the receptor level [2].

Nα-AGA Competitive Inhibitor Development

Formulators developing next-generation deodorants use 3M2H and its glutamine-conjugated precursors to validate the efficacy of Nα-AGA modifiers (such as Gln-carbamate), which prevent the enzymatic release of the malodor rather than indiscriminately killing the skin microbiome [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Body odor metabolomics research
Stereochemically defined axillary sweat biomarker
E-isomer specific detection threshold and biological ratio
Cross-adaptation & malodor counteraction studies
Chain-length-dependent cross-adaptation effect
Replication of sensory panel adaptation with TMHA/ester pair
Antimicrobial screening campaigns
Reported activity spectrum against S. aureus, S. pneumoniae, P. aeruginosa
MIC endpoint verification and strain-panel review
Quantitative bioanalysis (LC/GC-MS)
Deuterated internal standard (TMHA-d5) for ISTD method
Matrix-effect correction and bioanalytical validation review

XLogP3

2.2

UNII

Q98FU4WJ65

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2E)-3-methyl-2-hexenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

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